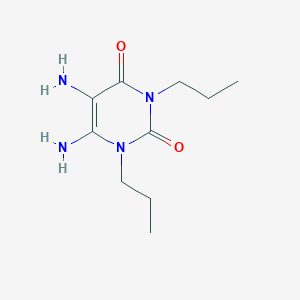

5,6-Diamino-1,3-dipropyluracil

説明

Foundational Significance within Uracil (B121893) and Pyrimidine (B1678525) Chemistry

The significance of 5,6-Diamino-1,3-dipropyluracil is rooted in the fundamental importance of its parent structures, uracil and pyrimidine. Pyrimidines are a class of six-membered heterocyclic compounds that are integral to a vast number of biologically active molecules, including nucleic acids. alfa-chemistry.combeilstein-journals.org Uracil is one of the five primary nucleobases that constitute DNA and RNA, highlighting the biochemical relevance of this scaffold.

The study of uracil derivatives like this compound allows chemists to explore how modifications to the core structure influence chemical reactivity and physical properties. The diamino substitution at the 5 and 6 positions creates a highly reactive diaminopyrimidine moiety, which is a common precursor for the synthesis of fused heterocyclic systems, such as purines and pteridines. The N,N'-dipropyl groups enhance the compound's solubility in organic solvents, facilitating its use in a wider range of reaction conditions compared to its unsubstituted counterparts.

Role as a Key Intermediate in Heterocyclic Synthesis

This compound is primarily valued as a key intermediate in the synthesis of more elaborate heterocyclic structures. chemimpex.com Its vicinal diamine functionality is particularly suited for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a new fused pyrazine (B50134) ring. This strategy is a cornerstone in the synthesis of various biologically relevant scaffolds.

A common synthetic pathway involves the nitrosation of a 6-aminouracil (B15529) derivative, followed by reduction to introduce the second amino group at the C5 position. For instance, the synthesis can start from 5-amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione, which is treated with sodium nitrite (B80452) and hydrochloric acid. prepchem.com The resulting 6-amino-5-nitroso intermediate is then reduced, typically using a reducing agent like sodium dithionite (B78146), to yield this compound. prepchem.com

Table 2: Example Synthesis of a Xanthine (B1682287) Derivative

| Reactants | Reagents/Conditions | Product | Source |

|---|---|---|---|

| This compound, 4-nitrobenzaldehyde | Acetic acid, absolute ethanol (B145695), reflux | 1,3-Dipropyl-5-amino-6-(4-nitrophenyl)iminouracil | prepchem.com |

This reactivity makes it a crucial precursor for creating fused pyrimidines. scirp.org For example, the reaction of 5,6-diaminouracils with ninhydrin (B49086) can produce indenopteridine derivatives. scirp.org

Overview of Research Trajectories Involving this compound Derivatives

Research involving derivatives of this compound spans several areas of medicinal chemistry. The core structure serves as a scaffold for developing compounds with specific biological targets.

One significant research trajectory is the development of adenosine (B11128) receptor antagonists. Scientists have used this compound to synthesize a series of 1,3-dipropyl-8-phenyl substituted xanthine derivatives. researchgate.net These compounds have been evaluated for their binding affinity to different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) and have shown potential as bronchospasmolytic agents for treating respiratory conditions. researchgate.netresearchgate.net Many of the synthesized compounds displayed a high affinity for the A₂ₐ receptor subtype. researchgate.net

Another area of investigation is in oncology. chemimpex.com The hydrochloride salt of this compound is explored for its potential to inhibit enzymes involved in cancer cell proliferation. chemimpex.com While direct studies on the propyl derivative are specific, related compounds like 5,6-diamino-1,3-dimethyl uracil have been shown to inhibit ribonucleotide reductase, leading to decreased DNA synthesis and cell division, suggesting a potential mechanism of action for this class of compounds. The synthesis of novel fused uracil derivatives from this precursor for the purpose of DNA binding also represents a promising avenue in the development of new therapeutic agents. scirp.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6-diamino-1,3-dipropylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMBOONGPUFHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408297 | |

| Record name | 5,6-Diamino-1,3-dipropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81250-34-2 | |

| Record name | 5,6-Diamino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81250-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-1,3-dipropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81250-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Diamino 1,3 Dipropyluracil

Established Synthetic Pathways from N,N'-Dipropylurea Precursors

A well-documented and widely utilized method for the synthesis of 5,6-diamino-1,3-dipropyluracil commences with N,N'-dipropylurea. guidechem.comchemsrc.com This multi-step process involves the initial formation of a pyrimidine (B1678525) ring, followed by nitrosation and subsequent reduction to yield the desired diamino derivative.

Initial Cyclization to 6-Amino-1,3-dipropyluracil (B15783)

The first step in this synthetic sequence is the cyclization of N,N'-dipropylurea with cyanoacetic acid. researchgate.net This reaction is typically carried out in the presence of a dehydrating agent, such as acetic anhydride (B1165640), and is heated to facilitate the condensation and ring closure. The mixture is refluxed at temperatures between 70-80°C for approximately 3 hours. researchgate.net Following the reaction, the excess acetic anhydride and the acetic acid formed are removed under vacuum. The resulting residue is then treated with a sodium hydroxide (B78521) solution to precipitate the product, 6-amino-1,3-dipropyluracil. researchgate.net

Nitrosation to 6-Amino-1,3-dipropyl-5-nitrosouracil

The intermediate, 6-amino-1,3-dipropyluracil, is then subjected to nitrosation to introduce a nitroso group at the 5-position of the uracil (B121893) ring. researchgate.netdrugfuture.com This is achieved by treating the aminouracil with sodium nitrite (B80452) in an acidic medium, commonly acetic acid. researchgate.netdrugfuture.com The reaction is performed at a reduced temperature, often in an ice bath, to control the reactivity of the nitrosating agent. The addition of sodium nitrite solution to a cooled, stirred mixture of the aminouracil in aqueous acetic acid leads to the formation of red-violet precipitates of 6-amino-1,3-dipropyl-5-nitrosouracil. researchgate.net The mixture is typically stirred overnight at room temperature to ensure complete reaction. researchgate.net The solid product is then collected by filtration and washed. researchgate.net In one documented procedure, this step yielded the nitroso compound in 63.63% yield. researchgate.net

Reduction to this compound

The final step in this pathway is the reduction of the 5-nitroso group to an amino group, yielding the target compound, this compound. researchgate.netdrugfuture.com A common method for this reduction is catalytic hydrogenation, where the 5-nitrosouracil (B8612814) derivative is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent. drugfuture.com An alternative and frequently used reducing agent is sodium dithionite (B78146). researchgate.netprepchem.com In this procedure, sodium dithionite is added slowly to a suspension of the nitroso compound in water. researchgate.netprepchem.com The dissolution of the salt is accompanied by a series of color changes, indicating the progress of the reduction. researchgate.net After stirring for a couple of hours at room temperature, the mixture is cooled, and the precipitated product is collected. researchgate.net This reduction with sodium dithionite has been reported to produce this compound in a yield of 80.85%. researchgate.net

Alternative Synthetic Routes from 5-Amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione

An alternative starting material for the synthesis is 5-amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione. prepchem.com This route also involves a nitrosation and subsequent reduction sequence. A mixture of 5-amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione and sodium nitrite in water is treated with hydrochloric acid to form 6-amino-1,3-dipropyl-5-nitroso-2,4-(1H,3H)-pyrimidinedione. prepchem.com The resulting nitroso compound is then reduced to 5,6-diamino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione using sodium dithionite. prepchem.com The reaction is monitored by the decolorization of the purple nitroso compound. prepchem.com The final product is isolated after treatment with sodium hydroxide, chilling, and filtration. prepchem.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its precursors can be influenced by various reaction parameters. For the nitrosation of 6-aminouracil (B15529) derivatives, the choice of solvent and acid is critical. While aqueous acetic acid is commonly used, research has explored the use of at least partially water-soluble carboxylic acids as the main reaction medium to potentially achieve very high yields and minimize by-products. google.com The optimization of tosylation reactions, though a different chemical transformation, highlights the importance of studying reaction time, molar ratios of reactants, and temperature to improve substitution degrees and reaction rates, principles that are broadly applicable to organic synthesis. mdpi.com For instance, in the synthesis of another diamino compound, 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), the Taguchi experimental design method was employed to optimize parameters such as the molar ratio of nitric acid to the precursor, reaction time, and temperature, resulting in a significant improvement in yield to 79.14%. jmst.info Such systematic optimization approaches could potentially be applied to the synthesis of this compound to enhance yields and purity.

Production of Salts (e.g., Hydrochloride)

The basic amino groups of this compound allow for the formation of acid addition salts, such as the hydrochloride salt. googleapis.com The hydrochloride salt can be prepared by reacting the free base with hydrochloric acid. rsc.org This salt form can be advantageous for handling, purification, and formulation purposes. 5,6-diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride is described as a white crystalline powder that is soluble in water, alcohol, and acid.

Table of Reactants and Products

| Compound Name | Role in Synthesis |

|---|---|

| N,N'-Dipropylurea | Starting Material |

| Cyanoacetic Acid | Reagent |

| Acetic Anhydride | Reagent/Solvent |

| 6-Amino-1,3-dipropyluracil | Intermediate |

| Sodium Nitrite | Reagent |

| Acetic Acid | Solvent/Catalyst |

| 6-Amino-1,3-dipropyl-5-nitrosouracil | Intermediate |

| Hydrogen | Reagent |

| Palladium on Carbon (Pd/C) | Catalyst |

| Sodium Dithionite | Reagent |

| This compound | Final Product |

| 5-Amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione | Alternative Starting Material |

| Hydrochloric Acid | Reagent |

Table of Compound Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| N,N'-Dipropylurea | C7H16N2O | 144.22 | 104-106 |

| 6-Amino-1,3-dipropyluracil | C10H17N3O2 | 211.26 | - |

| 6-Amino-1,3-dipropyl-5-nitrosouracil | C10H16N4O3 | 240.26 | 215-220 |

| This compound | C10H18N4O2 | 226.28 | 128-132 |

Chemical Transformations and Derivatization Strategies of 5,6 Diamino 1,3 Dipropyluracil

Ring-Closure Reactions Leading to Fused Heterocycles

The primary reactivity of 5,6-diamino-1,3-dipropyluracil lies in the condensation of its two amino groups with various electrophilic reagents, facilitating the construction of a second heterocyclic ring fused to the pyrimidine (B1678525) core.

Synthesis of Purine (B94841) Derivatives.researchgate.netthieme-connect.de

A major application of this compound is in the synthesis of purine derivatives, which are analogues of naturally occurring purine alkaloids and often exhibit a wide range of biological activities. researchgate.net The general approach involves the condensation of the diamine with a one-carbon synthon, such as a carboxylic acid or its derivative, to form the imidazole (B134444) ring of the purine system.

The synthesis of 1,3,8-trisubstituted purine-2,6-diones is a common transformation of this compound. researchgate.net This process typically involves a two-step sequence. First, the diamine is acylated with a suitable carboxylic acid to form a 5-carboxamido intermediate. Subsequent cyclization of this intermediate, often facilitated by dehydrating agents or heat, yields the desired purine-2,6-dione. A variety of substituents can be introduced at the 8-position by selecting the appropriate carboxylic acid. For instance, acylation with cyclopentanecarboxylic acid followed by cyclization yields 8-cyclopentyl-1,3-dipropylxanthine. drugfuture.com

| Reagent | Product |

| Cyclopentanecarboxylic acid | 8-Cyclopentyl-1,3-dipropylxanthine drugfuture.com |

1,3-Dipropylxanthine (B15781) derivatives are a significant class of compounds synthesized from this compound. drugfuture.comgoogle.comlookchem.com The synthetic strategy generally involves the reaction of the diamine with a carboxylic acid or its activated form, followed by cyclization. For example, condensation with a carboxylic acid chloride in the presence of a base like pyridine (B92270) leads to an amide intermediate, which upon treatment with sodium hydroxide (B78521) in dioxane, cyclizes to the corresponding 1,3-dipropylxanthine derivative. drugfuture.com This method has been employed to synthesize a variety of 8-substituted xanthines.

| Reactant | Product |

| Carboxylic acid chloride | 1,3-Dipropylxanthine derivative drugfuture.com |

The direct cyclization of this compound with various carboxylic acids is a widely used method for the preparation of 8-substituted xanthine (B1682287) derivatives. thieme-connect.degoogle.com This reaction can be promoted by heating the reactants together or by using a coupling agent like a carbodiimide. drugfuture.com For example, reaction with 3-thiophenecarboxylic acid yields 1,3-dipropyl-8-(3-thienyl)xanthine. google.com Similarly, condensation with 4-sulfocinnamic acid in the presence of a carbodiimide, followed by intramolecular cyclization, produces 8-(4-sulfostyryl)xanthine derivatives. thieme-connect.de The use of 4-methoxycinnamic acid would similarly lead to the corresponding 8-(4-methoxystyryl)xanthine derivative.

| Carboxylic Acid | Product |

| 3-Thiophenecarboxylic acid | 1,3-Dipropyl-8-(3-thienyl)xanthine google.com |

| 4-Sulfocinnamic acid | 1,3-Dipropyl-8-(4-sulfostyryl)xanthine thieme-connect.de |

| 4-Methoxycinnamic acid | 1,3-Dipropyl-8-(4-methoxystyryl)xanthine |

Generation of 1,3-Dipropylxanthine Derivatives

Synthesis of Thiazolo[2,3-f]purine-2,4-diones.researchgate.net

An interesting derivatization of the purine skeleton synthesized from this compound is the formation of thiazolo[2,3-f]purine-2,4-diones. researchgate.net This multi-step synthesis begins with the reaction of the diamine with carbon disulfide to form 1,3-dipropyl-8-thioxo-3,7-dihydropurine-2,6-dione. researchgate.net Alkylation of the thioxo group with a phenacyl bromide derivative yields an 8-S-substituted intermediate. Cyclization of this intermediate, often using a strong acid like polyphosphoric acid, results in the formation of the fused thiazole (B1198619) ring, yielding the 1,3-dipropyl-6-substituted-1H-thiazolo[2,3-f]purine-2,4-dione. researchgate.net

| Intermediate | Product |

| 8-[2-(p-(un)substituted-phenyl)-2-oxo-ethylsulfanyl]-1,3-dipropyl-3,7-dihydro-purine-2,6-diones | 1,3-Dipropyl-6-(substituted)-1H-thiazolo[2,3-f]purine-2,4-diones researchgate.net |

Formation of Pyrazolo[3,4-d]pyrimidines.mdpi.comnih.govekb.egekb.egnih.gov

While the synthesis of purines is the most common application, this compound can also be a precursor for other fused heterocyclic systems, although less frequently reported. The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.govekb.eg In the context of this compound, a hypothetical route to a pyrazolo[3,4-d]pyrimidine derivative would involve a reaction that forms a pyrazole (B372694) ring fused to the pyrimidine core. This could potentially be achieved by reacting the diamine with a reagent that can provide the necessary three-carbon fragment to form the pyrazole ring, although specific examples starting directly from this compound are not prominently documented in the provided search results. The general synthesis of pyrazolo[3,4-d]pyrimidines often starts from different pyrazole or pyrimidine precursors. mdpi.comnih.govekb.eg

Synthesis of Indenopyrrolopyrimidine and Indenopteridine Systems

The reaction of 5,6-diaminouracil (B14702) derivatives with ninhydrin (B49086) is a key method for constructing indenopteridine and indenopyrrolopyrimidine frameworks. researchgate.net Specifically, the condensation of this compound with ninhydrin leads to the formation of indenopteridine systems. This reaction proceeds efficiently, providing good yields of the fused heterocyclic product. researchgate.net The process involves a one-pot synthesis, highlighting its efficiency. researchgate.net The resulting indenopteridine derivatives are of significant interest due to their structural complexity and potential as therapeutic agents. researchgate.net

Condensation Reactions Involving Amino Groups

The presence of two adjacent amino groups in this compound provides a reactive site for various condensation reactions, enabling the synthesis of a diverse range of derivatives.

Schiff bases, or imines, are readily formed through the reaction of the primary amino groups of this compound with aldehydes or ketones. juniperpublishers.com This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the Schiff base. juniperpublishers.com These reactions can be facilitated by heating, sometimes in the presence of a solvent like dimethylformamide (DMF). researchgate.net The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic compounds and have been explored for their biological activities. juniperpublishers.com

The condensation of this compound extends to reactions with various aldehydes and arylideneanilines. For instance, reactions with aromatic aldehydes can lead to the formation of fused xanthine derivatives. researchgate.net The reaction conditions, such as the solvent and temperature, play a crucial role in determining the final product. researchgate.netresearchgate.net For example, refluxing 5,6-diaminouracil with aromatic aldehydes in DMF can yield 8-arylxanthines, while using triethyl orthoformate as the solvent can lead to the formation of 6-aryllumazines. researchgate.net

Formation of Schiff Bases and Benzylidene Adducts

Mechanisms of Cyclization and Functionalization

The cyclization of derivatives of this compound is a key strategy for accessing fused heterocyclic systems. Various reagents and conditions have been employed to facilitate these ring-closing reactions.

Hexamethyldisilazane (HMDS) has proven to be an effective reagent for promoting the cyclization of carboxamide intermediates derived from this compound. researchgate.net This method offers advantages such as higher yields and more convenient purification compared to other cyclization techniques. researchgate.net HMDS facilitates the ring closure, leading to the formation of 1,3,8-trisubstituted purine-2,6-diones. researchgate.net The use of HMDS is particularly beneficial in the synthesis of complex purine derivatives. researchgate.net

Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis, often employed as a catalyst and dehydrating agent for cyclization and acylation reactions. In the context of uracil (B121893) derivatives, PPA can catalyze cyclization reactions, although specific examples directly involving this compound are part of broader studies on fused pyrimidines. u-szeged.hu PPA's ability to promote intramolecular condensations makes it a valuable tool in the synthesis of various heterocyclic systems. The use of PPA, sometimes supported on silica (B1680970) gel (PPA/SiO2), offers a reusable solid acid catalyst for such transformations. nih.gov

Interactive Data Tables

Table 1: Synthesis of Fused Heterocycles from this compound

| Reactant | Reagent | Product System | Reference |

| This compound | Ninhydrin | Indenopteridine | researchgate.net |

| This compound | Carboxamide Intermediate | 1,3,8-Trisubstituted purine-2,6-dione | researchgate.net |

Table 2: Condensation Reactions of this compound

| Reactant | Reagent Class | Product Type | Reference |

| This compound | Aldehydes/Ketones | Schiff Bases | juniperpublishers.com |

| This compound | Aromatic Aldehydes | 8-Arylxanthines | researchgate.net |

| This compound | Aromatic Aldehydes | 6-Aryllumazines | researchgate.net |

Oxidative Cyclization Approaches

Oxidative cyclization represents a significant strategy for the derivatization of this compound, leading to the formation of fused heterocyclic systems with diverse chemical and biological properties. This approach involves the condensation of the vicinal diamino groups of the uracil ring with a suitable second component, followed by or concurrent with an oxidation step to yield an aromatic, fused-ring system. The versatility of this method lies in the variety of reagents that can be employed, leading to a range of polycyclic structures, most notably alloxazines and related fused pyrimidines.

The general principle of these reactions involves the reaction of the electron-rich this compound, which acts as a binucleophile, with electrophilic dicarbonyl compounds or their equivalents. The initial condensation typically forms a dihydropteridine or a related intermediate, which is then oxidized to the final aromatic product. This oxidation can be effected by air, added oxidizing agents, or can be inherent to the reaction conditions.

A prominent example of this strategy is the synthesis of alloxazine (B1666890) derivatives. Alloxazines are a class of fused tricyclic heterocyclic compounds, structurally related to riboflavin (B1680620) (vitamin B2), and are of interest for their potential applications in materials science and as therapeutic agents. The synthesis of alloxazines from this compound is typically achieved through condensation with 1,2-dicarbonyl compounds. For instance, the reaction with diketones in an appropriate solvent system leads to the formation of the corresponding alloxazine derivative. The reaction proceeds via the formation of a pyrazine (B50134) ring fused to the pyrimidine core of the uracil.

Another key oxidative cyclization approach involves the reaction of this compound with isatin (B1672199) and its derivatives. This reaction provides a pathway to complex fused systems. Similarly, the condensation with other α-dicarbonyl compounds, such as phenanthrenequinone, can be used to synthesize more extended, polycyclic aromatic systems fused to the uracil ring.

Furthermore, oxidative cyclization can be achieved through condensation with compounds like 4-sulfocinnamic acid, which, after an initial amide bond formation, undergoes an intramolecular cyclization and subsequent oxidation to yield a xanthine derivative. This demonstrates the breadth of functionalities that can be incorporated into the final fused system through the choice of the cyclizing agent.

The research findings on the oxidative cyclization of this compound and its analogues are summarized in the following tables, illustrating the scope of this synthetic strategy.

| Reagent | Resulting Fused System | Reaction Conditions | Reference |

| 1,2-Diketones | Alloxazines | Varies depending on the diketone | [General strategy for diaminouracils] |

| Isatin | Indolo[2,3-g]pteridines | Varies | [Analogous reactions with diaminouracils] |

| Phenanthrenequinone | Dibenzo[f,h]quinoxalino[2,3-b]quinoxalines | Varies | [Analogous reactions with diaminouracils] |

| 4-Sulfocinnamic acid | 8-(Sulfostyryl)xanthine derivative | 1. EDC, MeOH, H2O; 2. NaOH, H2O | acs.orgsci-hub.se |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5,6 Diamino 1,3 Dipropyluracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5,6-diamino-1,3-dipropyluracil, ¹H and ¹³C NMR are fundamental for assigning proton and carbon frameworks.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the amino groups and the two N-propyl substituents.

The N-propyl groups, being chemically equivalent, would exhibit a characteristic set of signals. The terminal methyl (CH₃) protons would appear as a triplet, the middle methylene (B1212753) (CH₂) protons as a sextet (or multiplet), and the methylene protons attached directly to the nitrogen (N-CH₂) as a triplet. The protons of the two amino groups (-NH₂) at the C5 and C6 positions may appear as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. bhu.ac.in In some cases, these amine protons can exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to the disappearance of their signals, which is a useful method for their identification. docbrown.info

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1,N3-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | 6H |

| N1,N3-CH₂-CH₂-CH₃ | 1.5 - 1.8 | Sextet (m) | 4H |

| N1,N3-CH₂-CH₂-CH₃ | 3.5 - 3.9 | Triplet (t) | 4H |

| C5-NH₂ | Variable (e.g., 3.0 - 5.0) | Broad Singlet (br s) | 2H |

| C6-NH₂ | Variable (e.g., 5.0 - 7.0) | Broad Singlet (br s) | 2H |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. The amino proton shifts are particularly variable.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C=C, C-N, CH₃, CH₂). In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a singlet.

The structure contains seven unique carbon environments: two carbonyl carbons (C2 and C4), two olefinic carbons of the uracil (B121893) ring (C5 and C6), and three distinct carbons of the N-propyl chains. The carbonyl carbons are expected at the most downfield region of the spectrum. libretexts.org The carbons of the propyl groups will appear in the upfield region, with the carbon attached to the nitrogen (N-CH₂) being more deshielded than the other aliphatic carbons due to the electronegativity of the nitrogen atom. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 (C=O) | 150 - 165 |

| C4 (C=O) | 150 - 165 |

| C6 (C-NH₂) | 140 - 155 |

| C5 (C-NH₂) | 90 - 105 |

| N1,N3-C H₂-CH₂-CH₃ | 40 - 50 |

| N1,N3-CH₂-C H₂-CH₃ | 20 - 30 |

| N1,N3-CH₂-CH₂-C H₃ | 10 - 15 |

Note: Chemical shifts are estimates based on typical values for similar functional groups and can vary based on experimental conditions. libretexts.orgwiredchemist.com

Proton NMR (¹H NMR) for Structural Proton Assignment

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically 70 eV. This process usually leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺·), corresponding to the intact molecule, and numerous fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for uracil derivatives often involve the cleavage of the N-alkyl chains and fragmentation of the pyrimidine (B1678525) ring itself. researchgate.netconicet.gov.ar A characteristic fragmentation would be the loss of a propyl radical or propene from the molecular ion.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment Identity |

| 226 | [M]⁺· (Molecular Ion) |

| 183 | [M - C₃H₇]⁺ |

| 141 | [M - 2·C₃H₇]⁺ |

Note: This table presents a simplified prediction of major fragmentation pathways.

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). bioanalysis-zone.com This method is particularly useful for analyzing thermally labile and non-volatile compounds. genscript.com

FAB-MS typically produces an abundant pseudomolecular ion, such as [M+H]⁺ (protonated molecule) or [M-H]⁻, with minimal fragmentation. bioanalysis-zone.com For this compound, FAB-MS would be primarily used to confirm the molecular weight by observing the [M+H]⁺ ion at m/z 227. This technique is valuable for providing clear molecular weight information, especially when EI-MS results in a weak or absent molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of a molecule's elemental composition from its exact mass, as each element has a unique mass defect. uni-rostock.de

For this compound, the molecular formula is C₁₀H₁₈N₄O₂. The calculated exact mass for the neutral molecule is 226.142975 u. HRMS analysis would aim to measure the m/z of the molecular ion (or a pseudomolecular ion like [M+H]⁺) and compare it to the calculated value. A close match between the measured and calculated exact mass provides unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

| [C₁₀H₁₈N₄O₂] | 226.142975 |

| [C₁₀H₁₈N₄O₂ + H]⁺ | 227.150299 |

| [C₁₀H₁₈N₄O₂ + Na]⁺ | 249.132244 |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. In the case of this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of the uracil ring and its substituents is confirmed by characteristic absorption bands. The N-H stretching vibrations of the two amino groups at positions 5 and 6 typically appear as distinct peaks in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups in the uracil ring are expected to produce strong absorption bands around 1600-1700 cm⁻¹. Furthermore, the C-H stretching vibrations of the propyl groups would be observed in the 2850-2960 cm⁻¹ region. The successful synthesis of derivatives of this compound can also be monitored using IR spectroscopy by observing the appearance or disappearance of specific functional group peaks.

While a specific IR spectrum for this compound is not publicly available in the search results, the analysis of related uracil derivatives provides a strong basis for the expected spectral features. researchgate.net

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique for confirming the empirical formula of a synthesized compound. It precisely determines the percentage by weight of key elements, such as carbon (C), hydrogen (H), and nitrogen (N). For this compound, with the molecular formula C₁₀H₁₈N₄O₂, the theoretical elemental composition can be calculated and compared against experimental results.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.1 | 53.08% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 8.02% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 24.78% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.14% |

| Total | 226.28 | 100% |

Experimental data from elemental analysis of a synthesized batch of this compound should closely match these theoretical percentages to confirm the compound's compositional purity. This technique is also crucial for verifying the structure of its derivatives, where the elemental composition will change based on the newly introduced functional groups. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for determining the purity of a compound and for separating components in a mixture. In the context of this compound and its derivatives, HPLC is used to ensure that the synthesized product is free from starting materials, by-products, and other impurities.

A common method involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the uracil ring system absorbs strongly. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Several suppliers of this compound and its hydrochloride salt specify a purity of ≥98.0% as determined by HPLC, indicating that this is a standard method for quality control. avantorsciences.comtcichemicals.comchemimpex.comcymitquimica.com The retention time of the compound under specific HPLC conditions is also a characteristic property that can be used for identification.

Reported Purity of this compound and its Hydrochloride Salt by HPLC

| Compound | Purity | Source |

| This compound hydrochloride | ≥98.0% | TCI avantorsciences.comtcichemicals.com |

| This compound hydrochloride | ≥ 98 % | Chem-Impex chemimpex.com |

| This compound | 97% | Sigma-Aldrich sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unequivocal confirmation of its chemical structure.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. libretexts.org

While a specific crystal structure for this compound was not found in the provided search results, the application of this technique to related heterocyclic compounds and their derivatives is widespread. nih.gov The structural information obtained from X-ray crystallography is invaluable for understanding the molecule's physical properties, its potential intermolecular interactions, and its binding modes to biological targets.

Computational and Theoretical Chemistry Studies on 5,6 Diamino 1,3 Dipropyluracil and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 5,6-diaminouracil (B14702) and its derivatives. nih.gov These studies often focus on optimizing the molecular geometry and calculating key electronic descriptors.

A critical aspect of the electronic structure is the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting a molecule's reactivity and kinetic stability. For many uracil (B121893) derivatives, a smaller HOMO-LUMO gap is associated with higher reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are calculated to predict reactive sites for electrophilic and nucleophilic attack. tandfonline.com In these maps, red-colored regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. tandfonline.com For 5,6-diaminouracil derivatives, the exocyclic amino groups and carbonyl oxygens are typically key sites of interaction.

Table 1: Representative Electronic Properties of Uracil Derivatives from DFT Calculations (Note: This table is illustrative, based on typical findings for uracil derivatives, as specific data for 5,6-diamino-1,3-dipropyluracil is not available in the cited literature.)

| Property | Typical Calculated Value/Observation | Significance |

| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4 to 5 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 3 to 6 Debye | Measures overall polarity of the molecule |

| MEP Negative Regions | Around carbonyl oxygens and amino groups | Predicts sites for electrophilic attack tandfonline.com |

| MEP Positive Regions | Around N-H protons of the ring and amino groups | Predicts sites for nucleophilic attack tandfonline.com |

Molecular Modeling and Conformational Analysis

The conformational landscape of 5,6-diaminouracil derivatives is a key determinant of their biological activity. The substituents at the N1 and N3 positions, such as the propyl groups in this compound, and the orientation of the amino groups at C5 and C6, define the molecule's three-dimensional shape.

Studies on related compounds, such as 6-amino-5-carboxamidouracil derivatives, reveal the existence of different conformers, often cis and trans isomers around the amide bond. nih.govmdpi.com These conformers can exhibit different energies and populations at equilibrium, which can be quantified using computational methods and observed experimentally through techniques like NMR spectroscopy. nih.govmdpi.com

For this compound, the flexibility of the N-propyl chains introduces additional conformational possibilities. Molecular modeling would involve rotating the bonds of these alkyl chains to find the lowest energy conformations. The pyrimidine (B1678525) ring itself is largely planar, though the amino groups can cause slight puckering. acs.org

Computational studies have also investigated the interaction of diaminouracil derivatives with solvent molecules, such as water. acs.org These analyses show that the amino groups can form both conventional N-H···O hydrogen bonds and less common N···H-O bonds, which stabilize the solvated complex. acs.org The geometry of these interactions is crucial for understanding the behavior of these molecules in aqueous biological environments.

Table 2: Illustrative Conformational Energy Data for a Substituted Uracil Derivative (Note: This is a representative table. Specific values for this compound would require a dedicated computational study.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Predicted Population (%) |

| Global Minimum | 0.00 | C4-C5-N5-H: ~0° | ~75% |

| Conformer 2 | 1.25 | C4-C5-N5-H: ~180° | ~20% |

| Conformer 3 | 2.50 | Rotation around N1-propyl bond | ~5% |

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules like this compound. The electronic properties calculated via quantum chemistry, such as the HOMO-LUMO gap and MEP maps, provide the first clues. researchgate.nettandfonline.com A small HOMO-LUMO gap suggests the molecule can be easily excited, indicating higher reactivity. researchgate.net

The reactivity of 5,6-diaminouracils is central to their use as precursors in the synthesis of biologically active molecules, such as xanthine (B1682287) and lumazine (B192210) derivatives. nih.govnih.gov For instance, the condensation reaction of 5,6-diaminouracils with various aldehydes or carboxylic acids is a common synthetic route. nih.govnih.govresearchgate.net Computational studies can model the transition states of these reactions to understand the reaction mechanism and predict the most likely products.

For example, in the synthesis of 6-amino-5-carboxamidouracils, the relative nucleophilicity of the 5-amino and 6-amino groups determines the outcome. nih.gov Computational analysis can help rationalize why acylation preferentially occurs at the 5-amino position.

Furthermore, the reactivity of aminouracil derivatives towards radicals has been studied computationally. The N-H bond dissociation energy (BDE) is a key parameter in evaluating the antioxidant potential of these molecules. researchgate.net Theoretical calculations can determine the BDE for the different N-H bonds in the molecule, predicting which site is most likely to donate a hydrogen atom to scavenge a free radical. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to screen potential drug candidates and to understand their mechanism of action at a molecular level. Numerous studies have employed molecular docking to investigate the interactions of 5,6-diaminouracil derivatives with various biological targets. nih.govresearchgate.netresearchgate.net

These derivatives are often designed as inhibitors of specific enzymes. For example, derivatives of 5,6-diaminouracil have been synthesized and docked into the active sites of enzymes implicated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2), Jak2, and Dihydrofolate Reductase (DHFR). nih.gov The docking results help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The general binding mode for these uracil-based inhibitors often involves the pyrimidine core forming multiple hydrogen bonds with amino acid residues in the enzyme's active site. The substituents at the N1, N3, C5, and C6 positions then explore different sub-pockets of the binding site, and their nature determines the specificity and potency of the inhibition. Docking studies can guide the rational design of new derivatives with improved binding affinity by suggesting modifications that enhance these interactions. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results for a Diaminouracil Derivative with an Enzyme Target (Note: This table is a generalized representation based on published docking studies of related compounds.)

| Target Enzyme | Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| CDK2 | 8-Aryl-xanthine derivative | -8.5 | LEU83, GLU81, ASP86 | Hydrogen Bond, Hydrophobic |

| DHFR | 6-Aryl-lumazine derivative | -7.9 | ILE7, ALA9, SER59 | Hydrogen Bond, Pi-Alkyl |

| Jak2 | 8-Aryl-xanthine derivative | -9.1 | LEU932, GLY935, VAL863 | Hydrogen Bond, Hydrophobic |

Biological and Pharmacological Research on 5,6 Diamino 1,3 Dipropyluracil Derivatives

Adenosine (B11128) Receptor Ligand Activity

The structural framework of 5,6-Diamino-1,3-dipropyluracil serves as a crucial starting point for the synthesis of various xanthine (B1682287) derivatives, which have been extensively investigated for their ability to modulate adenosine receptors. These receptors, namely A1, A2A, A2B, and A3, are implicated in a wide array of physiological and pathological processes.

Adenosine A1 Receptor Antagonism of Xanthine Derivatives

Xanthine derivatives synthesized from this compound have demonstrated significant potential as selective antagonists for the adenosine A1 receptor. d-nb.infonih.gov A notable example is 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), which is synthesized from 6-amino-1,3-dipropyluracil (B15783) via nitrosation, reduction to this compound, and subsequent acylation and cyclization. drugfuture.com DPCPX has been identified as a highly potent and selective antagonist for A1 adenosine receptors. d-nb.info

In competitive binding assays, DPCPX exhibits a high affinity for the A1 receptor, with Ki-values in the nanomolar range. For instance, at the A1 receptor of rat fat cells, the Ki-value for DPCPX was determined to be 0.45 nM. d-nb.info The S-enantiomer of a related compound, 1,3-dipropyl-8-[2-(5,6-epoxynorbornyl)]xanthine (CVT-124), which also originates from a synthetic route involving this compound, has shown remarkable A1-selectivity with Ki values of 0.67 nM and 0.45 nM at rat and cloned human A1-receptors, respectively. nih.govdrugfuture.com This high affinity and selectivity underscore the therapeutic potential of these derivatives in conditions where antagonism of the A1 receptor is beneficial. d-nb.infonih.gov

Table 1: Adenosine A1 Receptor Antagonist Activity of a Xanthine Derivative

| Compound | Receptor | Ki (nM) | Selectivity (vs. A2A) |

|---|---|---|---|

| DPCPX | Rat A1 | 0.45 | >700-fold |

| CVT-124 | Rat A1 | 0.67 | 1800-fold |

Adenosine A2A Receptor Affinity of Substituted Xanthines

Further research into 8-phenyl substituted xanthine derivatives derived from this compound has revealed compounds with notable affinity for the adenosine A2A receptor. researchgate.net A study exploring a series of these derivatives found that many exhibited a preference for the A2A receptor subtype over other adenosine receptors. nih.gov

The binding affinities of these compounds were evaluated across different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov Among the synthesized compounds, a monosubstituted 3-aminoalkoxyl 8-phenyl xanthine derivative with an aminodiethyl moiety was identified as the most potent A2A adenosine receptor ligand, with a Ki value of 0.036 µM. researchgate.netnih.gov Another disubstituted 4-aminoalkoxyl-3-methoxy-8-phenyl xanthine also demonstrated high affinity with a Ki of 0.050 µM. researchgate.netnih.gov These findings highlight the potential for developing selective A2A receptor ligands from the this compound scaffold. nih.gov

Development of Covalent Ligands for Adenosine A2B Receptors

The development of covalent ligands, which form an irreversible bond with their target, offers a unique approach to receptor modulation. universiteitleiden.nlnih.gov Researchers have successfully synthesized and evaluated potential covalent ligands for the adenosine A2B receptor (A2BAR) starting from 1,3-dipropyl-5,6-diaminouracil. universiteitleiden.nlnih.govrsc.org These ligands typically feature a substituted xanthine core with an electrophilic "warhead" designed to react with specific amino acid residues in the receptor's binding pocket. universiteitleiden.nl

One such study focused on incorporating sulfonyl fluoride (B91410) and fluorosulfonate groups onto the C8-substituted phenyl ring of xanthines. universiteitleiden.nlnih.gov The synthesis involved an EDC-mediated peptide coupling of this compound with fluorosulfonyl or fluorosulfonate benzoic acids. universiteitleiden.nlnih.gov The resulting compounds were evaluated for their ability to irreversibly bind to the A2BAR. A sulfonyl fluoride-containing ligand, LUF7982, demonstrated a high affinity and an irreversible mode of binding, making it a valuable tool for studying A2BAR pharmacology. universiteitleiden.nl Another study developed p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride (PSB-21500) as a potent and selective irreversible A2BAR antagonist with an apparent Ki value of 10.6 nM. mdpi.com

Anti-proliferative and Anticancer Activity Investigations

In addition to their effects on adenosine receptors, derivatives of this compound have been explored for their potential as anti-proliferative and anticancer agents. These investigations have revealed promising activity against various cancer cell lines and have begun to elucidate their mechanisms of action.

Evaluation of Cytotoxicity Against Cancer Cell Lines (e.g., HepG-2, A-549, MCF-7)

Several studies have demonstrated the cytotoxic effects of uracil (B121893) derivatives, including those synthesized from 5,6-diaminouracils, against a panel of human cancer cell lines such as hepatocellular carcinoma (HepG-2), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). researchgate.net For instance, a series of novel uracil derivatives were synthesized and evaluated for their anticancer activity, with some compounds showing significant cytotoxicity against these cell lines. researchgate.net

One particular study highlighted a compound, referred to as 3a, which exhibited strong anti-proliferative activity against HepG-2 (IC50 14.31 ± 0.83 µM), A-549 (IC50 30.74 ± 0.76 µM), and MCF-7 (IC50 27.14 ± 1.91 µM) cell lines. researchgate.net The selectivity of these compounds is also a key area of investigation, with some derivatives showing lower toxicity towards normal cells compared to cancer cells. researchgate.net

Table 2: Cytotoxicity of a Uracil Derivative (Compound 3a) Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HepG-2 | Liver Cancer | 14.31 ± 0.83 |

| A-549 | Lung Cancer | 30.74 ± 0.76 |

Data from a study on novel uracil derivatives. researchgate.net

Modulation of Cellular Targets (e.g., Topoisomerase II, HSP90 Inhibition)

To understand the mechanisms underlying their anticancer effects, researchers have investigated the interaction of these derivatives with specific cellular targets. researchgate.net Notably, some derivatives of 5,6-diaminouracil (B14702) have been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as Topoisomerase II and Heat Shock Protein 90 (HSP90). researchgate.net

Topoisomerase II is a crucial enzyme for DNA replication and is a validated target for anticancer drugs. sci-hub.se One of the synthesized uracil derivatives demonstrated potent in vitro inhibition of Topoisomerase II with an IC50 value of 4.48 ± 0.65 µM. researchgate.net HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. amegroups.org The same uracil derivative also showed strong inhibitory activity against HSP90, with an IC50 of 1.78 ± 0.11 µM. researchgate.net The dual inhibition of these two important cancer targets suggests a promising avenue for the development of effective anticancer therapies based on the this compound scaffold.

Table 3: Enzyme Inhibition by a Uracil Derivative (Compound 3a)

| Target Enzyme | IC50 (µM) |

|---|---|

| Topoisomerase II | 4.48 ± 0.65 |

Data from a study on novel uracil derivatives. researchgate.net

Antimicrobial Activity Studies

Derivatives of this compound have been investigated for their potential as antimicrobial agents, with studies focusing on their effects against various bacterial and fungal strains.

Assessment of Bactericidal Effects

The bactericidal properties of uracil derivatives have been a subject of significant research. For instance, computational studies involving molecular docking have been used to investigate the antibacterial function of novel pyrimidine (B1678525) molecules derived from related compounds. These studies have shown that some derivatives exhibit a high affinity for binding within the active sites of antibacterial proteins, suggesting a potential mechanism for their bactericidal action. mdpi.comnih.gov One such study on a pyrimidine derivative demonstrated a low binding energy and a low inhibition constant, indicating strong antibacterial activity. mdpi.com The formation of multiple hydrogen bonds between the ligand and the protein further supports the stability of these interactions. mdpi.com

In other research, various synthesized indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, which share some structural similarities with complex uracil derivatives, were tested against a panel of bacteria. turkjps.org Many of these compounds showed significant activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis. turkjps.org For example, certain indole-thiadiazole and indole-triazole compounds were found to be the most effective against B. subtilis. turkjps.org

Furthermore, a study on 3,6-disubstituted xanthones, which can be synthesized from diaminouracil precursors, revealed that several compounds possess effective antibacterial properties against Gram-positive bacteria. nih.gov One particular xanthone (B1684191) derivative showed remarkable efficacy against reference strains of Staphylococcus aureus and Enterococcus faecalis, as well as against a methicillin-resistant S. aureus strain. nih.gov The nature of the substituent on the xanthone core was found to be critical for the observed antibacterial activity. nih.gov

Below is a table summarizing the minimum inhibitory concentration (MIC) values for selected xanthone derivatives against various bacteria. nih.gov

| Compound | E. coli ATCC 25922 (μM) | S. aureus ATCC 25923 (μM) | S. aureus 272123 (μM) | E. faecalis ATCC 29212 (μM) |

| 10 | >185 | >185 | >185 | >185 |

| 15 | >125 | >125 | >125 | >125 |

| 16 | >250 | 11 | 25 | 11 |

| 17 | >125 | >125 | >125 | >125 |

| 18 | >250 | 25 | 50 | 25 |

Evaluation of Fungicidal Properties

The fungicidal potential of uracil derivatives and related heterocyclic compounds has also been explored. Some uracil derivatives are known to possess antifungal properties. mdpi.com For example, studies on indole derivatives have demonstrated a good level of antifungal activity, particularly against Candida krusei, with some compounds being more effective than the standard drug fluconazole. turkjps.org The development of new active compounds against fungal pathogens like C. krusei is crucial, as it is recognized as a potentially multidrug-resistant pathogen. turkjps.org

Research on indole-linked triazole derivatives has shown that almost all of them exhibit excellent antifungal activities against Candida albicans and C. krusei, with low minimum inhibitory concentration (MIC) values. turkjps.org

The following table presents the MIC values of selected indole derivatives against fungal strains. turkjps.org

| Compound | C. albicans ATCC 10231 (µg/mL) | C. krusei ATCC 6258 (µg/mL) |

| 2c | 12.5 | 6.25 |

| 3c | 12.5 | 6.25 |

| 3d | 6.25 | 3.125 |

| Fluconazole | 6.25 | 12.5 |

Nucleic Acid Interaction Studies (e.g., DNA Binding, Chelation, and Fragmentation)

The interaction of uracil derivatives with nucleic acids is a key area of investigation, given that uracil is a fundamental component of RNA. mdpi.com Research has shown that newly synthesized fused uracil derivatives can bind to, chelate, and cause fragmentation of DNA. scirp.orgresearchgate.net These interactions are significant as they can underpin the biological activities of these compounds.

One study synthesized a series of new fused uracil derivatives, including pyrazolo[3,4-d]pyrimidines and xanthine derivatives, starting from 6-aminouracils and 5,6-diaminouracils. scirp.org The resulting compounds were shown to interact with DNA, demonstrating binding, chelation, and fragmentation activities. scirp.orgresearchgate.net For instance, an indenopteridine derivative was obtained from the reaction of 5,6-diamino-1,3-dimethyluracil (B14760) with ninhydrin (B49086), and this compound was among those that showed nucleic acid interactions. scirp.org

The ability of certain molecules to intercalate into DNA is another important aspect of nucleic acid interaction. Ethidium bromide, a well-known intercalating agent, has had its exocyclic amines synthetically modified to produce derivatives with altered nucleic acid affinity and specificity. bioorganic-chemistry.com This suggests that modifications to the amino groups of a core structure, similar to the amino groups in 5,6-diaminouracil, can tune the interaction with nucleic acids. bioorganic-chemistry.com

Potential Antidepressant Activities of Xanthine Derivatives

Xanthine derivatives, which can be synthesized from 5,6-diaminouracil precursors, have been investigated for their potential pharmacological activities, including effects on the central nervous system. semanticscholar.org Xanthones, a class of compounds that can be related to xanthine derivatives, have shown antidepressant-like properties in animal models. nih.gov

In one study, a new xanthone derivative with a piperazine (B1678402) moiety, HBK-5, demonstrated antidepressant-like activity in both the forced swim test and the tail suspension test in mice. nih.gov This activity was reported to be stronger than that of the established antidepressant moclobemide. nih.gov The same compound also showed anxiolytic-like properties. nih.gov These findings suggest that xanthone derivatives may have potential in the treatment of depression, warranting further investigation. nih.gov

The general structure of xanthine consists of a pyrimidine ring fused to an imidazole (B134444) ring, and this scaffold is present in many medicinally active compounds. semanticscholar.org The synthesis of various 8-substituted xanthines often utilizes 5,6-diaminouracil derivatives as starting materials. semanticscholar.orgresearchgate.net

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

The primary application of 5,6-diamino-1,3-dipropyluracil is in the synthesis of xanthine (B1682287) derivatives, which are known for their activity as adenosine (B11128) receptor antagonists. google.comgoogle.com Future research will focus on the rational design of novel derivatives with improved potency and selectivity for specific adenosine receptor subtypes (A₁, A₂, A₂B, and A₃). researchgate.net For instance, the synthesis of 1,3-dipropyl-8-phenyl substituted xanthines has yielded compounds with bronchospasmolytic activity, showing promise for asthma treatment. researchgate.net

Future efforts should involve:

Systematic Structural Modifications: Introducing a variety of substituents at the 8-position of the xanthine core, derived from this compound, to fine-tune receptor affinity and selectivity. researchgate.net

Functionalized Congeners: Creating derivatives with functionalized chains to enhance water solubility and receptor binding affinity, making them suitable as cardiotonic drugs, central nervous system stimulants, and diuretics. google.com

Heterocyclic Annulation: Exploring the condensation of this compound with a wider range of dicarbonyl compounds or their equivalents to create novel fused pyrimidine (B1678525) systems beyond xanthines, such as pteridines or other polycyclic structures with potential therapeutic value.

Exploration of Novel Synthetic Methodologies, Including Green Chemistry Approaches

While established methods for synthesizing derivatives from this compound are effective, there is considerable scope for improvement, particularly concerning environmental impact and efficiency. Future research should prioritize the development of more sustainable synthetic routes.

Key areas for exploration include:

One-Pot Syntheses: Designing multi-component reactions that combine several synthetic steps into a single operation, reducing solvent waste, time, and energy consumption. One-pot syntheses of fused uracil (B121893) derivatives have already shown promise. scirp.orgresearchgate.netresearchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields for the synthesis of fused pyrimidines, a technique that has proven effective for related heterocyclic systems. researchgate.net

Alternative Solvents: Investigating the use of greener solvents, such as water or ethanol (B145695), to replace more hazardous solvents like dimethylformamide (DMF) or acetic anhydride (B1165640) in condensation and cyclization reactions. scirp.orgresearchgate.netthieme-connect.de

Catalyst Development: Exploring novel catalysts that can facilitate reactions under milder conditions and with higher atom economy.

In-depth Mechanistic Studies of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the transformation of this compound is crucial for optimizing existing synthetic methods and discovering new ones. The condensation reaction with various electrophiles to form fused heterocyclic systems is a cornerstone of its chemistry. thieme-connect.de

Future mechanistic investigations should focus on:

Reaction Intermediates: Utilizing advanced spectroscopic and analytical techniques to identify and characterize transient intermediates, such as the initial condensation products formed before cyclization.

Kinetics and Thermodynamics: Studying the reaction kinetics to understand the factors influencing reaction rates and yields, which can inform the optimization of reaction conditions.

Computational Modeling: Employing theoretical calculations to model reaction pathways, predict transition states, and elucidate the electronic and steric factors that govern the regioselectivity and stereoselectivity of complex transformations.

Advanced Computational Approaches for Structure-Activity Relationship Elucidation and Drug Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For derivatives of this compound, these approaches can provide valuable insights into their biological activities.

Future computational research should encompass:

Molecular Docking: Performing docking studies of newly designed derivatives against the crystal structures of target proteins, such as adenosine receptors or enzymes like ribonucleotide reductase, to predict binding affinities and modes. researchgate.net This can help prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the structural features of the derivatives and their biological activity. This can guide the design of more potent compounds.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) required for a molecule to bind to a specific biological target. This information can be used to screen virtual libraries for new potential drug candidates.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.

Investigation into Broader Biological and Biomedical Applications of Derived Compounds

While the focus has largely been on adenosine receptor antagonism, the derivatives of this compound have the potential for a much wider range of therapeutic applications.

Emerging areas for investigation include:

Anticancer Activity: Some fused pyrimidine derivatives have shown potential as anticancer agents by inhibiting enzymes like ribonucleotide reductase or through DNA binding and fragmentation. scirp.orgresearchgate.netresearchgate.net Further synthesis and screening of derivative libraries against various cancer cell lines are warranted.

Antiviral Agents: The uracil scaffold is a key component of many antiviral drugs. Computational studies have already suggested that derivatives could potentially bind to viral proteins like the SARS-CoV-2 methyltransferase. researchgate.net This avenue of research deserves further exploration.

Enzyme Inhibition: Derivatives could be designed as inhibitors for other enzyme classes, such as monoamine oxidase B or nitric oxide synthase, expanding their potential for treating neurological and inflammatory disorders. chemicalbook.comsigmaaldrich.com

Biomolecular Probes: Functionalized derivatives could be developed as fluorescent probes or affinity ligands to study the structure and function of biological macromolecules. google.com

Q & A

Q. Key Considerations :

- Catalyst Selection : Pd/C for hydrogenation minimizes byproducts compared to alternative reductants.

- Solvent Effects : Ethanol or THF influences intermediate stability.

- Yield Optimization : Method 1 achieves higher purity (>90%) but requires stringent temperature control during cyclization.

How can structural contradictions in this compound derivatives be resolved using advanced spectroscopic and crystallographic techniques?

Advanced Research Question

Contradictions in tautomeric forms or regioselectivity of derivatives (e.g., carboxamides) require:

- Dynamic NMR Studies : To monitor conformational changes in solution, as demonstrated for 5/6-amino-carboxamidouracil derivatives, where splitting of NMR signals indicates equilibrium between tautomers .

- X-ray Crystallography : Resolves solid-state structures, as shown for carboxamide analogs (e.g., compound [8a]), confirming planar geometry and hydrogen-bonding networks .

- DFT Calculations : Complement experimental data to predict energetically favorable tautomers .

Case Study : In one instance, NMR signal duplication for a derivative was attributed to slow interconversion between conformers on the NMR timescale, resolved via variable-temperature experiments .

What methodologies are recommended for analyzing trace impurities in this compound synthesis?

Basic Research Question

Q. Advanced Extension :

- DHPLC (Denaturing HPLC) : Separates diastereomers or regioisomers, as applied to carboxamide derivatives at 205 nm .

How can this compound be functionalized for DNA-binding studies, and what analytical tools validate these modifications?

Advanced Research Question

- Schiff Base Formation : React with aldehydes (e.g., benzaldehyde) under reflux in ethanol to form imine-linked derivatives, as demonstrated for phenanthroline analogs .

- Fluorometric Assays : Use fluorescence quenching (e.g., with Rhodamine 110) to assess DNA interaction, adapted from nitrite detection methods .

- Circular Dichroism (CD) : Detects conformational changes in DNA upon binding.

Example : A phenanthroline-derived Schiff base ligand showed enhanced DNA affinity, validated via UV-Vis titration (λmax = 390 nm) and FAB-MS .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Advanced Research Question

- Byproduct Formation : Catalytic hydrogenation at scale risks over-reduction; use controlled H₂ pressure (<5 bar) and Pd/C with low moisture content .

- Cyclization Efficiency : Refluxing aqueous NaOH may hydrolyze intermediates; switch to methanol/water mixtures (4:1 v/v) to stabilize the product .

- Purification : Column chromatography is impractical for large batches; recrystallization from ethanol/water (7:3) achieves >95% purity .

How does the purity of starting materials (e.g., 6-amino-1,3-dipropyluracil) impact the synthesis of this compound?

Basic Research Question

- Critical Impurities : Residual dimethyluracil in 6-amino-1,3-dipropyluracil leads to cross-reactivity during nitrosation, reducing yield by 15–20% .

- Mitigation : Use high-purity (>99%) starting materials, verified via GC-MS or HPLC .

Table 1 : Impact of Starting Material Purity on Final Product Yield

| Purity of 6-Amino-1,3-dipropyluracil | Final Yield (%) |

|---|---|

| 95% | 62 |

| 99% | 88 |

| 99.9% | 92 |

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during acylation (risk of HCl release) or Sn(OAc)₂-mediated reactions .

- Waste Disposal : Segregate halogenated byproducts (e.g., from cyclopentanecarbonyl chloride) for incineration .

Note : The compound is non-carcinogenic (IARC Category 3) but may irritate mucous membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。